

An In-depth Technical Guide to the Physical Characteristics of Aminodiphenylmethane

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Compound of Interest

Compound Name: Aminodiphenylmethane

Cat. No.: B1666581

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This technical guide provides a comprehensive overview of the physical characteristics of **aminodiphenylmethane**, with a primary focus on its melting and boiling points. This document also outlines detailed experimental protocols for the determination of these properties and includes a logical workflow for the physical characterization of chemical compounds.

Physical Properties of Aminodiphenylmethane and Its Isomers

Aminodiphenylmethane, also known as benzhydramine, can exist as different positional isomers depending on the location of the amino group on one of the phenyl rings. The physical properties, particularly the melting point, can vary significantly between these isomers and their salt forms. The following table summarizes the available data for **aminodiphenylmethane** (α -**aminodiphenylmethane**), its 2-amino isomer, and its hydrochloride salt.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
α-Aminodiphenylmethane	91-00-9	C ₁₃ H ₁₃ N	183.25	12	295
2-Aminodiphenylmethane	28059-64-5	C ₁₃ H ₁₃ N	183.25	50 - 55	172 @ 12 mmHg
Aminodiphenylmethane HCl	5267-34-5	C ₁₃ H ₁₄ ClN	219.71	293 - 295[1] [2]	Not available

It is crucial to note that different sources may report slightly different values, and the term "**aminodiphenylmethane**" without a specified isomer often refers to α-**aminodiphenylmethane** (CAS 91-00-9)[3][4][5][6]. The significant difference in melting points highlights the importance of specifying the isomer and form (free base vs. salt) when reporting physical data[7]. One source reported a melting point of 60-62°C for **aminodiphenylmethane**, which appears to be an outlier when compared to other sources for the unsubstituted compound[3].

Experimental Protocols for Determination of Physical Characteristics

The following are detailed, generalized methodologies for determining the melting and boiling points of a chemical compound like **aminodiphenylmethane**.

2.1. Melting Point Determination by Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[8][9][10][11].

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle[9][12].
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube[8].
- **Packing the Sample:** Invert the capillary tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. Alternatively, drop the tube through a long glass tube to achieve compaction[9][11][12].
- **Initial Rapid Heating:** Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly to determine an approximate melting range. Note the temperature at which the sample melts[8].
- **Accurate Melting Point Determination:** Allow the apparatus to cool. Prepare a new capillary with the sample. When the temperature is about 15-20°C below the approximate melting point, begin heating slowly at a rate of 1-2°C per minute[8].
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance[8][12].
- **Repeatability:** For accuracy, the determination should be repeated at least once with a fresh sample.

2.2. Boiling Point Determination by Distillation Method

Distillation is a standard method for determining the boiling point of a liquid and is also used for purification[13][14][15][16][17].

Apparatus:

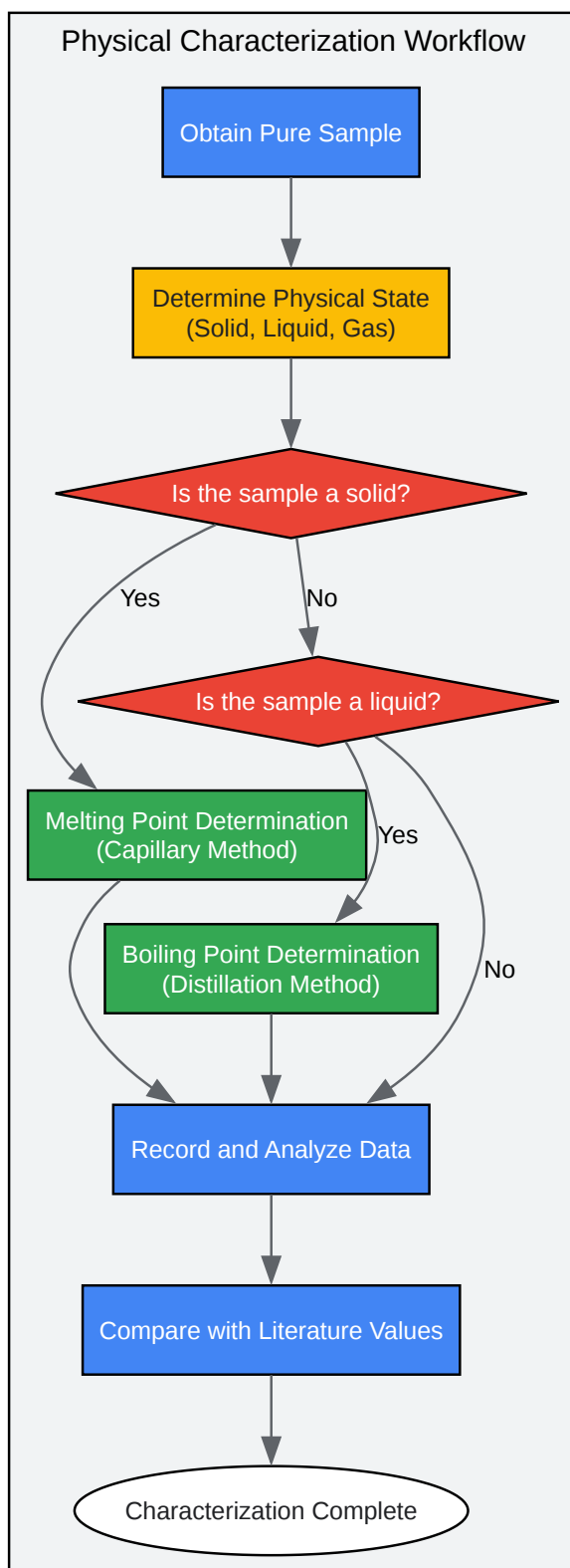
- Distillation flask
- Condenser
- Thermometer and adapter
- Receiving flask
- Heating mantle or oil bath
- Boiling chips or a magnetic stirrer

Procedure:

- **Apparatus Setup:** Assemble the distillation apparatus. Place a small volume of the liquid sample (at least 5-10 mL) into the distillation flask and add a few boiling chips to ensure smooth boiling[13].
- **Thermometer Placement:** Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid[13].
- **Heating:** Begin heating the distillation flask gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.
- **Observation and Recording:** The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point. Record this temperature[13][14]. It is also important to record the atmospheric pressure, as boiling point is pressure-dependent[15][16].
- **Distillation Rate:** The distillation rate should be controlled to about 1-2 drops per second to ensure thermal equilibrium[14].

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the determination of the physical characteristics of a chemical compound.



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Caption: Workflow for Determining Physical Characteristics.

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